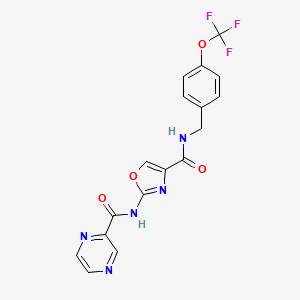
2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H12F3N5O4 and its molecular weight is 407.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimycobacterial and anti-inflammatory research. This article summarizes the current understanding of its biological activity based on diverse sources, including patents, peer-reviewed articles, and experimental studies.
Chemical Structure and Properties
The compound can be represented with the following structural formula:
Key Features:
- Functional Groups : The presence of a pyrazine carboxamide moiety, a trifluoromethoxy group, and an oxazole ring contributes to its biological activity.
- Molecular Weight : Approximately 392.31 g/mol.
Antimycobacterial Activity
Research indicates that derivatives of pyrazine-2-carboxamides exhibit significant antimycobacterial properties. In particular, studies have shown that compounds similar to this compound demonstrate effective inhibition against Mycobacterium tuberculosis (Mtb) and other mycobacterial strains.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimycobacterial |
| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | Antimycobacterial |
| 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | TBD | Antimycobacterial |
The minimal inhibitory concentration (MIC) for related compounds has been reported as low as 6.25 µg/mL, indicating potent activity comparable to standard treatments such as Pyrazinamide (PZA) .
Anti-inflammatory Activity
In addition to antimycobacterial effects, compounds in this class have shown potential as P2X7 receptor antagonists. The P2X7 receptor is implicated in various inflammatory conditions, making it a target for therapeutic intervention.
Structure-Activity Relationship (SAR)
Understanding the structural features that contribute to biological activity is crucial for the development of more potent derivatives. Studies have indicated that modifications to the benzyl and pyrazine moieties can significantly affect lipophilicity and, consequently, biological activity.
| Modification | Effect on Activity |
|---|---|
| Trifluoromethoxy substitution | Increases lipophilicity and potential bioavailability |
| Variation in carboxamide position | Alters binding affinity to target enzymes |
Case Studies and Experimental Findings
- Synthesis and Evaluation : A study synthesized various N-benzylpyrazine-2-carboxamides and evaluated their antimycobacterial activity against Mtb. The results indicated that specific substitutions enhanced efficacy .
- In Vitro Studies : Compounds were tested in vitro for their ability to inhibit growth of Mtb, with promising results suggesting further exploration into their mechanisms of action .
- P2X7R Antagonism : Recent findings suggest that certain derivatives may act as moderate antagonists at the P2X7 receptor, potentially offering new avenues for treating inflammatory diseases .
特性
IUPAC Name |
2-(pyrazine-2-carbonylamino)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O4/c18-17(19,20)29-11-3-1-10(2-4-11)7-23-14(26)13-9-28-16(24-13)25-15(27)12-8-21-5-6-22-12/h1-6,8-9H,7H2,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWORYMBDIWSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














